4-(2-Methylthiophenyl)nicotinic acid
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Overview
Description
4-(2-Methylthiophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It features a nicotinic acid core substituted with a 2-methylthiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthiophenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boronic acid derivatives under mild conditions .
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, greener methods are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at the aromatic ring or the carboxylic acid group, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2-Methylthiophenyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or receptor functions. For example, nicotinic acid derivatives are known to interact with nicotinic acetylcholine receptors, influencing neurotransmission and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: A simpler derivative with similar biological activities.
2-(4-Methylphenyl)nicotinic acid: Another derivative with a different substitution pattern on the aromatic ring.
6-alkoxy-2-alkylsulfanyl-4-methylnicotinic acid: A compound with similar structural features but different functional groups.
Uniqueness
4-(2-Methylthiophenyl)nicotinic acid is unique due to the presence of the 2-methylthiophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGKNLRJGZJEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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